Ethyl Quetiapine Fumarate Salt

Description

Contextual Framework within Substituted Dibenzothiazepine Derivatives

Ethyl Quetiapine (B1663577) Fumarate (B1241708) Salt belongs to the chemical class of dibenzothiazepine derivatives. researchgate.netresearchgate.net This class of compounds is characterized by a core dibenzo[b,f] researchgate.netmdpi.comthiazepine structure and is known for a wide range of pharmacological activities. researchgate.netontosight.ai The dibenzothiazepine nucleus is a key feature in many compounds developed for central nervous system disorders. mdpi.comresearchgate.net Modifications to the side chains attached to this core structure, as seen in Ethyl Quetiapine Fumarate Salt, can significantly influence the compound's chemical and biological properties. ontosight.ai The study of such derivatives is a dynamic area of medicinal chemistry, with ongoing research into new therapeutic agents. researchgate.netresearchgate.net

Rationale for Investigating this compound

The primary driver for the investigation of this compound stems from its role as a process-related impurity in the manufacturing of Quetiapine Fumarate. researchgate.netingentaconnect.comnih.gov Regulatory guidelines necessitate the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs) to ensure their quality and safety. researchgate.net Therefore, understanding the formation, isolation, and synthesis of Ethyl Quetiapine is essential for developing robust analytical methods for quality control during Quetiapine production. researchgate.netcleanchemlab.com

The presence of impurities can arise from various sources, including raw materials and side reactions during synthesis. ingentaconnect.com In the case of Ethyl Quetiapine, it is suggested to originate from the alkylation of piperazinyl thiazepine with 2-[2-chloroethoxy] ethoxy ethane (B1197151), which may be present as an impurity in the starting material, 2-[2-chloroethoxy] ethanol. researchgate.netingentaconnect.com

Delineation of Key Research Avenues and Unanswered Questions

Current research on this compound is predominantly focused on its analytical aspects. Key research avenues include:

Development of advanced analytical methods: The development of sensitive and specific analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial for the detection and quantification of Ethyl Quetiapine as an impurity in Quetiapine Fumarate. researchgate.netingentaconnect.comgoogle.comscholarsresearchlibrary.com

Isolation and structural elucidation: Isolating pure this compound from crude Quetiapine samples allows for its definitive structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. researchgate.netingentaconnect.com

Synthesis and characterization: The independent synthesis of this compound serves to confirm its structure and provides a reference standard for analytical purposes. researchgate.netingentaconnect.com

While significant progress has been made in identifying and characterizing this impurity, some questions remain. Further investigation into the precise mechanisms and kinetics of its formation during the synthesis of Quetiapine could lead to optimized manufacturing processes that minimize its generation. Additionally, a more comprehensive understanding of the potential biological activity, if any, of this compound could be a subject for future research, although it is currently studied primarily from a chemical purity perspective.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and related compounds.

| Property | Value |

| Chemical Name | 2-{2-[2-(4-Dibenzo[b,f] researchgate.netmdpi.comthiazepin-11-yl-piperazin-1-yl)-ethoxy]-ethoxy}-ethane fumarate salt cleanchemlab.com |

| Synonyms | This compound, Quetiapine Ethyl Ether (Fumarate) cleanchemlab.com |

| CAS Number | 2470241-46-2 cleanchemlab.com |

| Molecular Formula (Free Base) | C23H29N3O3S allmpus.com |

| Molecular Weight (Free Base) | 427.56 g/mol allmpus.com |

Research Findings

The table below outlines key research findings related to this compound.

| Research Area | Key Findings |

| Impurity Profiling | Identified as a process-related impurity in the synthesis of Quetiapine Fumarate, typically found at levels between 0.05-0.15%. researchgate.netingentaconnect.comnih.gov |

| Formation | Believed to be formed from the reaction of 11-piperazinyl-dibenzo[b,f] researchgate.netmdpi.comthiazepine with an impurity present in the raw material 2-(2-chloroethoxy)ethanol (B196239). researchgate.netingentaconnect.com |

| Analytical Characterization | Characterized using various analytical techniques including HPLC, LC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy. researchgate.netingentaconnect.com |

| Synthesis | Synthesized independently to confirm its structure and for use as a reference standard in analytical methods. researchgate.netingentaconnect.com |

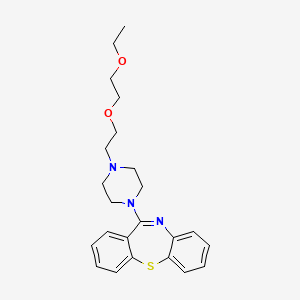

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S/c1-2-27-17-18-28-16-15-25-11-13-26(14-12-25)23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)24-23/h3-10H,2,11-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXYXAAPCZDAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Process Development of Ethyl Quetiapine Fumarate Salt

Development of De Novo Synthetic Pathways for Ethyl Quetiapine (B1663577)

The de novo synthesis of Ethyl Quetiapine, or 11-[4-[2-(2-ethoxyethoxy)ethyl]-1-piperazinyl]-dibenzo[b,f] google.comgoogle.comthiazepine, is not extensively detailed in published literature as a target molecule. However, its structure as an ethyl ether analogue of Quetiapine allows for the rational design of synthetic pathways based on well-documented Quetiapine syntheses. These routes typically involve the condensation of a dibenzothiazepine core with a functionalized piperazine (B1678402) side-chain. For Ethyl Quetiapine, this involves reacting an activated dibenzothiazepine intermediate with 1-[2-(2-ethoxyethoxy)ethyl]piperazine.

The core intermediate, 11-chlorodibenzo[b,f] google.comgoogle.comthiazepine, is synthesized from dibenzo[b,f] google.comgoogle.comthiazepin-11(10H)-one. This precursor is activated by chlorination, commonly using reagents like phosphorus oxychloride. The subsequent coupling with the specific piperazine side-chain yields the final product.

Optimization of Reaction Parameters and Conditions

While specific optimization studies for Ethyl Quetiapine are not widely available, strategies employed for the analogous synthesis of Quetiapine provide a clear framework for enhancing reaction efficiency. Key parameters for optimization include the choice of solvent, base, and catalyst, as well as reaction temperature and time.

Improving upon traditional solvents like xylene, the use of sulfolane (B150427) has been shown to increase both yield and purity in the synthesis of Quetiapine, a strategy that would likely benefit Ethyl Quetiapine synthesis by facilitating a cleaner reaction profile. Furthermore, the addition of phase transfer catalysts or alkali metal halides can accelerate the reaction rate and improve yields. The selection of the base system is also critical; employing a combination of organic and inorganic bases has been demonstrated to be an effective approach.

| Parameter | Conventional Method | Optimized Approach | Potential Advantage |

|---|---|---|---|

| Solvent | Toluene, Xylene | Sulfolane | Increased yield and purity |

| Catalyst | None | Phase Transfer Catalyst or Alkali Metal Halide | Accelerated reaction rate |

| Base | Single organic or inorganic base | Mixture of organic and inorganic bases | Improved reaction efficiency |

| Chlorinating Agent | Phosphorus Oxychloride | Oxalyl Chloride | Avoids phosphorus-based reagents |

Exploration of Precursor Reactants and Intermediate Isolation Methodologies

The primary precursors for a de novo synthesis of Ethyl Quetiapine are the dibenzothiazepine core and the ethylated piperazine side-chain. The synthesis of the core intermediate, 11-chlorodibenzo[b,f] google.comgoogle.comthiazepine, typically starts from dibenzo[b,f] google.comgoogle.comthiazepin-11(10H)-one. The key ethylated side-chain precursor is 1-[2-(2-ethoxyethoxy)ethyl]piperazine.

Isolation of the crude Ethyl Quetiapine free base following the condensation reaction generally involves aqueous workup and extraction into an organic solvent. Methodologies analogous to Quetiapine purification, such as flash chromatography, are employed to remove unreacted starting materials and byproducts, yielding the purified free base.

Strategies for Enhancing Overall Yield and Purity of Ethyl Quetiapine

Post-synthesis purification is equally critical. While chromatographic methods are effective, crystallization of the compound as a salt is a highly effective final purification step. Converting the crude Ethyl Quetiapine base to its fumarate (B1241708) salt and recrystallizing it from a suitable solvent system can significantly enhance purity by removing residual impurities. patsnap.com

Fumarate Salt Formation and Polymorphism Research

As Ethyl Quetiapine is primarily of interest as an impurity, extensive research into its specific salt forms and polymorphism is limited. However, the well-documented solid-state chemistry of Quetiapine Fumarate serves as an excellent model for understanding the principles that would govern the fumarate salt of its ethyl analogue.

Crystallization and Solid-State Chemistry of the Fumarate Salt

The formation of Ethyl Quetiapine Fumarate salt involves reacting the purified Ethyl Quetiapine free base with fumaric acid in an appropriate solvent. The selection of the crystallization solvent is a critical parameter that influences crystal form, purity, and yield. For Quetiapine Fumarate, a variety of solvents have been successfully used. google.com

| Solvent Class | Examples |

|---|---|

| Alcohols | Ethanol, Methanol, Isopropanol |

| Ketones | Acetone, Methyl Isobutyl Ketone |

| Esters | Ethyl Acetate, Ethyl Formate |

| Aqueous Mixtures | Water/Alcohol mixtures |

The solid-state chemistry of active pharmaceutical ingredients and their impurities is complex, with polymorphism being a key consideration. Different crystalline forms, or polymorphs, of the same compound can exhibit different physical properties. For Quetiapine Fumarate, several polymorphic forms (e.g., Form I, Form II, Form IV) and an amorphous form have been identified and characterized. patsnap.comjustia.com It is plausible that Ethyl Quetiapine Fumarate could also exhibit polymorphism, and any rigorous characterization would require techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Investigation of Alternative Salt Forms and Conversion Processes

The exploration of alternative salt forms is a common strategy in pharmaceutical development to optimize properties. For Quetiapine, various other salts have been prepared and studied. google.com This is often done to improve characteristics like aqueous solubility. google.com

| Acid Used for Salt Formation |

|---|

| Hydrochloric Acid (Hydrochloride) |

| Maleic Acid (Maleate) |

| Oxalic Acid (Oxalate) |

| Succinic Acid (Succinate) |

| Benzoic Acid (Benzoate) |

| Toluenesulfonic Acid (Tosylate) |

Furthermore, the process of converting from one salt form to another can be a powerful purification technique. For instance, crude Quetiapine Fumarate can be converted to its hydrochloride salt, which is then crystallized to remove specific impurities. chemmethod.comgoogle.com The highly purified hydrochloride salt can then be converted back to the free base and subsequently re-formed as the high-purity fumarate salt. chemmethod.com This strategy of "salt cycling" could be effectively applied to prepare a high-purity analytical standard of Ethyl Quetiapine Fumarate, ensuring accurate quantification in quality control testing of Quetiapine. chemmethod.comgoogle.com

Green Chemistry Principles in this compound Synthesis

The formation of Ethyl Quetiapine is intrinsically linked to the synthesis of Quetiapine. Therefore, the application of green chemistry principles is primarily aimed at optimizing the Quetiapine synthesis to prevent or minimize the generation of this and other impurities. The pharmaceutical industry is increasingly adopting green chemistry to reduce its environmental footprint, enhance safety, and improve efficiency. mdpi.comnih.govpharmtech.comkean.edu

Several key green chemistry principles are relevant to controlling the formation of Ethyl Quetiapine:

Prevention of Waste: The most fundamental principle of green chemistry is to prevent waste generation rather than treating it after it has been created. In the context of Ethyl Quetiapine, this translates to preventing its formation in the first place. This can be achieved by using high-purity raw materials, specifically 2-(2-chloroethoxy)ethanol (B196239), that is free from the 2-[2-chloroethoxy] ethoxy ethane (B1197151) impurity that leads to the formation of Ethyl Quetiapine. ingentaconnect.com

Use of Safer Solvents and Auxiliaries: The synthesis of Quetiapine often involves the use of organic solvents. Green chemistry encourages the use of greener alternatives such as water, ethanol, or supercritical fluids, or minimizing solvent use altogether. mdpi.com The selection of solvents can also influence reaction selectivity and potentially reduce the formation of impurities.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible can significantly reduce the energy consumption of the process. This not only has environmental benefits but also reduces production costs. Catalytic processes are often more energy-efficient than stoichiometric ones.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts can enhance reaction rates and selectivity, potentially minimizing the formation of byproducts like Ethyl Quetiapine. Research into more selective catalysts for the N-alkylation step in Quetiapine synthesis could be a key area for green process improvement.

By implementing these principles, the synthesis of Quetiapine can be made more sustainable, resulting in a higher quality product with a lower impurity profile, including reduced levels of Ethyl Quetiapine.

Impurity Profiling and Control in this compound Synthesis

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. In the synthesis of Quetiapine Fumarate, several process-related impurities have been identified, including Ethyl Quetiapine. researchgate.netnih.govnih.gov

A comprehensive analysis of the Quetiapine Fumarate synthesis process has revealed several key impurities. These impurities are typically isolated using techniques like preparative High-Performance Liquid Chromatography (HPLC) and then characterized using a combination of spectroscopic methods.

Ethyl Quetiapine (Impurity V) has been identified as 2-[2-(4-dibenzo[b,f] ingentaconnect.comnih.govthiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol. researchgate.net Its structure was elucidated using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy. ingentaconnect.comresearchgate.net The electrospray ionization mass spectrum (ESI-MS) of this impurity shows a protonated molecular ion peak that confirms its molecular weight. ingentaconnect.com

Besides Ethyl Quetiapine, other significant process-related impurities in Quetiapine synthesis include:

| Impurity Name | Chemical Name |

| Desethanol Quetiapine (Impurity I) | 2-[4-dibenzo[b,f] ingentaconnect.comnih.govthiazepine-11-yl-1-piperazinyl]1-2-ethanol |

| N-formyl piperazinyl thiazepine (Impurity II) | 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f] ingentaconnect.comnih.govthiazepine |

| Quetiapine Carboxylate (Impurity III) | 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f] ingentaconnect.comnih.govthiazepine-11-piperazinyl-1-carboxylate |

| Ethylpiperazinyl thiazepine (Impurity IV) | 11-[4-ethyl-1-piperazinyl]dibenzo[b,f] ingentaconnect.comnih.govthiazepine |

| Bis(dibenzo)piperazine (Impurity VI) | 1,4-bis[dibenzo[b,f] ingentaconnect.comnih.govthiazepine-11-yl]piperazine |

This table is generated based on available research data on Quetiapine impurities. researchgate.net

Understanding the mechanism of impurity formation is crucial for developing effective control strategies.

The formation of Ethyl Quetiapine (Impurity V) is a direct result of an impurity present in a key starting material. The raw material, 2-(2-chloroethoxy)ethanol, can contain traces of 2-[2-chloroethoxy] ethoxy ethane. During the alkylation step of the synthesis, this impurity reacts with the 11-piperazinyl-dibenzo[b,f] ingentaconnect.comnih.govthiazepine intermediate, leading to the formation of Ethyl Quetiapine. ingentaconnect.com

The formation pathways for other key impurities have also been proposed:

Desethanol Quetiapine (Impurity I): This impurity can form if the 2-(2-chloroethoxy)ethanol starting material contains 2-chloroethanol (B45725) as an impurity. The 2-chloroethanol then alkylates the piperazinyl thiazepine intermediate. ingentaconnect.comtsijournals.com

Quetiapine Carboxylate (Impurity III): This impurity may arise when the alkylation of the piperazinyl thiazepine intermediate is carried out in the presence of sodium carbonate. ingentaconnect.com

Ethylpiperazinyl thiazepine (Impurity IV): The source of this impurity can be the presence of N-ethylpiperazine as an impurity in the piperazine starting material, or from side reactions involving ethanol, a common solvent. researchgate.net

To ensure the quality of Quetiapine Fumarate, robust analytical methods are required to detect and quantify any impurities, including Ethyl Quetiapine. The primary analytical technique used for this purpose is High-Performance Liquid Chromatography (HPLC) , often coupled with UV detection. ingentaconnect.comresearchgate.net

A typical reverse-phase HPLC method for impurity profiling of Quetiapine Fumarate would involve:

| Parameter | Description |

| Column | C18 stationary phase |

| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| Detection | UV spectrophotometer at a specific wavelength |

| Mode | Isocratic or gradient elution |

This table represents a generalized HPLC method for Quetiapine impurity analysis.

This method allows for the separation and quantification of Ethyl Quetiapine and other process-related impurities with high sensitivity and specificity. The relative retention times of the impurities compared to the main Quetiapine peak are used for their identification. ingentaconnect.com For structural confirmation and characterization, HPLC can be coupled with Mass Spectrometry (LC-MS). ingentaconnect.com

Control of Ethyl Quetiapine and other impurities is achieved through a combination of strategies:

Stringent Raw Material Control: The most effective way to control the formation of Ethyl Quetiapine is to use high-purity 2-(2-chloroethoxy)ethanol that has been tested and confirmed to be free of the 2-[2-chloroethoxy] ethoxy ethane impurity.

Process Optimization: Careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry can help to minimize the formation of side products.

Purification: Effective purification methods, such as recrystallization or chromatography, are employed to remove any impurities that may have formed to ensure the final API meets the stringent purity requirements set by regulatory authorities.

Advanced Analytical Methodologies for Ethyl Quetiapine Fumarate Salt Characterization and Quantification

Development and Validation of High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for the separation and quantification of Ethyl Quetiapine (B1663577) Fumarate (B1241708) Salt from Quetiapine and other related impurities. ingentaconnect.comresearchgate.net The development and validation of these methods are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of Quetiapine Fumarate and its impurities due to its robustness and reliability. ijpsm.comderpharmachemica.com These methods typically utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of compounds with varying polarities. orientjchem.orgphmethods.net

Several RP-HPLC methods have been developed and validated for the determination of Quetiapine Fumarate and its related substances. ijpsm.comorientjchem.org For instance, a study detailed a method using an INERTSIL C-18 ODS column with a mobile phase of methanol and 30 mM ammonium acetate (95:5 v/v) at a flow rate of 1 ml/min, with UV detection at 251.8 nm. orientjchem.orgresearchgate.net Another method employed a C18 column with a mobile phase of methanol and water (30:70 v/v) and UV detection at 359 nm, achieving a retention time of 5.27 minutes for Quetiapine Fumarate. The successful separation of Quetiapine from its impurities, including potential ethyl analogs, relies on the optimization of mobile phase composition, pH, column temperature, and flow rate. ptfarm.plingentaconnect.com

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase (Column) | INERTSIL C-18 ODS (250×4.6mm, 5µm) orientjchem.orgresearchgate.net | C18 | Waters Xterra C18 (250x4.6 mm, 5µ) phmethods.net |

| Mobile Phase | Methanol: Ammonium acetate (30mM) (95:5) orientjchem.orgresearchgate.net | Methanol: Water (30:70) | Buffer (pH 9.2): Acetonitrile (51:49) phmethods.net |

| Flow Rate | 1.0 mL/min orientjchem.orgresearchgate.net | 1.0 mL/min | 1.0 mL/min phmethods.net |

| Detection Wavelength | 251.8 nm orientjchem.org | 359 nm | 254 nm phmethods.net |

| Retention Time (Quetiapine) | 3.4 min researchgate.net | 5.27 min | 6.588 min phmethods.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. nih.gov This technique is particularly valuable for impurity profiling where rapid and efficient separation of multiple components is required. nih.gov

A stability-indicating RP-UPLC method has been developed for the determination of Quetiapine, capable of separating it from five of its impurities and degradation products within a short run time of 5 minutes. nih.gov This method employed an Agilent Eclipse Plus C18, RRHD 1.8 μm column with a gradient elution using 0.1% aqueous triethylamine (pH 7.2) and a mixture of acetonitrile and methanol. nih.govresearchgate.net The high throughput of UPLC makes it an ideal tool for quality control in the pharmaceutical industry. nih.gov Another isocratic RP-UPLC method utilized an AQUITY UPLC HSS T3 column and a mobile phase consisting of a phosphate (B84403) buffer and methanol, achieving a retention time of 0.48 minutes for Quetiapine. thaiscience.info The successful transfer of USP methods for Quetiapine Fumarate analysis from HPLC to UPLC systems has been demonstrated, showcasing the flexibility of modern chromatographic systems. lcms.cz

| Parameter | Method Details |

|---|---|

| Stationary Phase (Column) | Agilent Eclipse Plus C18, RRHD 1.8 μm (50 mm x 2.1 mm) nih.govresearchgate.net |

| Mobile Phase | Solvent A: 0.1% aqueous triethylamine (pH 7.2) Solvent B: Acetonitrile:Methanol (80:20 v/v) nih.govresearchgate.net |

| Elution | Gradient nih.govresearchgate.net |

| Flow Rate | 0.5 mL/min nih.gov |

| Detection Wavelength | 252 nm nih.govresearchgate.net |

| Run Time | 5 min nih.gov |

Gas Chromatography (GC) Methodologies

While liquid chromatography is more common for compounds like Quetiapine, Gas Chromatography (GC) methodologies have also been developed, particularly for forensic and toxicological analysis. nih.govuran.uaresearchgate.net GC methods often require derivatization to increase the volatility and thermal stability of the analyte. For the analysis of Quetiapine and its metabolites, a validated GC/MS method involved derivatization with BSTFA with 1% TMCS. nih.gov

The optimized GC conditions included an initial column temperature of 100 °C, which was then ramped up to 300 °C. nih.gov The mass spectrometer was operated in electron impact (EI) ionization with selective ion monitoring (SIM) mode to ensure specificity and sensitivity. nih.gov GC-MS has been successfully used for the quantification of Quetiapine in post-mortem blood samples. researchgate.netresearchgate.net

Advanced Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of Ethyl Quetiapine Fumarate Salt. These methods provide detailed information about the molecular weight, elemental composition, and specific structural features of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ptfarm.plnih.gov It is a primary tool for the identification and structural characterization of impurities in APIs. ptfarm.plresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with UPLC, provides exact mass measurements, which in turn allows for the determination of the elemental composition of an unknown impurity.

In the context of Quetiapine, LC-MS/MS is used to generate fragmentation spectra that provide crucial structural information. For instance, one study identified an unknown degradant of Quetiapine with an observed accurate mass of m/z 402.1838, which is an addition of 18.0092 amu to Quetiapine (m/z 384.1746). The fragmentation pattern of the parent drug is often used as a template to elucidate the structure of its related impurities. ptfarm.pl One impurity, identified as ethyl quetiapine, arises from the alkylation of piperazinyl thiazepine with 2-[2-chloroethoxy] ethoxy ethane (B1197151), which may be present as an impurity in a starting material. ingentaconnect.com The ESI mass spectrum for this impurity showed a protonated molecular ion peak that confirmed its structure. ingentaconnect.com

| Impurity | m/z (protonated molecular ion) | Origin |

|---|---|---|

| Impurity I | 340 ingentaconnect.com | - |

| Impurity III (Quetiapine Carboxylate) | 428 ingentaconnect.com | Arises during alkylation in the presence of sodium carbonate ingentaconnect.com |

| Ethyl Quetiapine | - | Alkylation with 2-[2-chloroethoxy] ethoxy ethane impurity ingentaconnect.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of molecular structures. globalresearchonline.net Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. ingentaconnect.comresearchgate.net These techniques, along with 2D NMR experiments like COSY and HSQC, are used to unambiguously assign the structure of impurities. globalresearchonline.net

The characterization of Quetiapine impurities often involves a comprehensive analysis of their NMR spectra. ingentaconnect.comresearchgate.netresearchgate.net For example, in the characterization of an impurity, the ¹H NMR spectrum showed a downfield shift of the methylene protons attached to the piperazine (B1678402) ring from 3.50 ppm to 4.14 ppm compared to Quetiapine. ingentaconnect.com In another case, an additional signal at 161.5 ppm in the ¹³C NMR spectrum, confirmed as a quaternary carbon by DEPT experiments, was crucial in identifying the structure of a carboxylate impurity. ingentaconnect.com A rapid and specific ¹H NMR method has also been developed to study the disproportionation of Quetiapine Fumarate into its free base form by observing signals at 6.87-6.90 ppm (triplet) for the base and 6.55 ppm (singlet) for fumaric acid in DMSO-d6. globalresearchonline.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique employed to identify the functional groups and characterize the chemical bonding within a molecule. For this compound, FTIR analysis provides a unique spectral fingerprint, confirming its molecular structure.

The FTIR spectrum of Quetiapine Fumarate, a closely related compound, exhibits characteristic peaks that are indicative of its structural features. These include:

O-H vibration: A peak around 3310 cm⁻¹ corresponds to the hydroxyl group. pharmaexcipients.com

C-H stretching: Aliphatic C-H stretching vibrations are observed around 2941 cm⁻¹. pharmaexcipients.com

C=O stretching: The carbonyl group of the fumarate salt shows a characteristic peak at approximately 1741 cm⁻¹. pharmaexcipients.com

N-H bending: A peak at 1597 cm⁻¹ is attributed to N-H bending vibrations. pharmaexcipients.com

C-C stretching: A band at 1070 cm⁻¹ is indicative of C-C stretching. pharmaexcipients.com

When analyzing this compound, the presence of the ethyl group would be expected to introduce additional or shifted peaks corresponding to C-H bending and stretching vibrations. Compatibility studies using FTIR have demonstrated that there are no significant interactions between the drug and various excipients, as the characteristic peaks of the active compound remain unaltered in physical mixtures. gsconlinepress.comresearchgate.net The spectrum of a physical mixture is typically a superposition of the spectra of its individual components. pharmaexcipients.com

Ultraviolet-Visible (UV-Vis) Spectrophotometric Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized, simple, and cost-effective method for the quantitative analysis of pharmaceutical compounds. amazonaws.com This technique is based on the principle that molecules absorb light at specific wavelengths in the UV-Vis region of the electromagnetic spectrum.

Several UV-Vis spectrophotometric methods have been developed and validated for the determination of quetiapine and its salts. These methods are often employed for routine quality control analysis of bulk drugs and pharmaceutical formulations. jetir.org

Methodological Parameters for UV-Vis Quantification:

| Solvent | λmax (nm) | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 0.1 N HCl | 209 | 1.25-12.50 | - | thaiscience.info |

| Methanol | 208 | 1.25-12.50 | - | thaiscience.info |

| Ethanol | 207 | 1-5 | 0.998 | researchgate.net |

| Ethanol: Water (50:50) | 295 | 5-50 | 0.999 | jetir.org |

| Distilled Water | 254.7 | - | - | asianpubs.org |

The choice of solvent can influence the absorption maximum (λmax). For instance, in 0.1 N HCl, the λmax for Quetiapine Fumarate is observed at 209 nm, while in methanol it is at 208 nm. thaiscience.info Derivative spectrophotometry can also be employed to enhance the resolution of the spectra and eliminate interference from excipients. sphinxsai.com These methods have been shown to be accurate and precise, with good recovery and low relative standard deviation (RSD) values. thaiscience.infosphinxsai.com

Electrophoretic and Potentiometric Analytical Approaches

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is a valuable tool for the analysis of pharmaceuticals, including impurity profiling. Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates components in a simple and rapid manner based on differences in their charge-to-size ratio. nih.gov A reported CZE method has been utilized for the determination of quetiapine. nih.gov

Ion-pair titrimetry offers a simple and accurate alternative for the quantification of this compound. These methods are based on the formation of an ion-pair complex between the drug molecule and a titrant, which can be detected using an indicator or potentiometrically.

Two notable ion-pair titrimetric methods have been developed for Quetiapine Fumarate:

Method A: Utilizes sodium tetraphenylboron (STPB) as the titrant in the presence of 1,2-dichloroethane and tetrabromophenolphthalein ethyl ester as an indicator. This method is applicable over a range of 4.0-18.0 mg of Quetiapine Fumarate with a reaction stoichiometry of 1:1. thaiscience.info

Method B: Employs sodium lauryl sulphate (SLS) as the titrant in a sulfuric acid medium with dichloromethane and dimethyl yellow as an indicator. This method is suitable for a range of 5.0-25.0 mg and exhibits a 1:2 reaction stoichiometry. thaiscience.info

Both methods have demonstrated good precision and accuracy, with relative standard deviation (RSD) values not exceeding 1.56%. thaiscience.info Potentiometric titration in a non-aqueous medium, such as glacial acetic acid with acetous perchloric acid, has also been successfully applied for the determination of Quetiapine Fumarate over a range of 2.0–20.0 mg. peacta.org

Methodological Applications in Complex Matrices (e.g., preclinical biological samples, environmental media)

The analysis of this compound in complex matrices like biological fluids and environmental samples presents significant challenges due to the presence of interfering substances. Various analytical techniques have been adapted for this purpose.

Spectrophotometric methods based on charge-transfer complexation reactions have been successfully applied to determine Quetiapine Fumarate in spiked human urine. researchgate.net These methods involve the reaction of the drug with π-acceptors like p-chloranilic acid or 2,3-dichloro-5,6-dicyanoquinone to form colored complexes that can be quantified. researchgate.net Furthermore, an electrochemical sensor based on a modified glassy carbon electrode has been developed for the sensitive detection of Quetiapine Fumarate in human plasma. nih.gov This novel approach offers a promising tool for pharmaceutical analysis and therapeutic drug monitoring in complex biological media. nih.gov

Stability-Indicating Analytical Method Development and Validation

Stability-indicating analytical methods are crucial for assessing the stability of a drug substance by enabling the accurate quantification of the active ingredient in the presence of its degradation products. nih.gov The development and validation of such methods are essential components of pharmaceutical quality control.

Several stability-indicating methods, primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed for Quetiapine Fumarate. nih.govscholarsresearchlibrary.comrasayanjournal.co.in These methods are designed to separate the parent drug from impurities and degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. scholarsresearchlibrary.comresearchgate.net

Key aspects of a validated stability-indicating method include:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. scholarsresearchlibrary.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively. thaiscience.info

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. rasayanjournal.co.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. scholarsresearchlibrary.com

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. scholarsresearchlibrary.com In these studies, the drug substance is subjected to harsh conditions to generate degradation products. The developed analytical method must be able to resolve the drug peak from all the degradation product peaks. scholarsresearchlibrary.com

Quality by Design (QbD) Frameworks in Analytical Method Development

The application of Quality by Design (QbD) principles to the development of analytical methods for this compound represents a systematic and science-driven approach to ensure method robustness and fitness for purpose throughout its lifecycle. americanpharmaceuticalreview.comnih.gov This modern paradigm, an extension of the QbD concepts outlined in the International Council for Harmonisation (ICH) guidelines Q8, Q9, and the more recent Q14, moves away from traditional, more empirical method development towards a proactive and deeply understood process. americanpharmaceuticalreview.combiobostonconsulting.compharm-int.compharmoutsourcing.com The primary goal is to design analytical procedures that consistently meet their predefined objectives, thereby ensuring the quality of the analytical data generated for this compound. americanpharmaceuticalreview.comnih.gov

A core tenet of Analytical QbD (AQbD) is the principle of beginning with the end in mind. pharm-int.com This involves prospectively defining the desired performance characteristics of the analytical method. The AQbD workflow for this compound encompasses several key stages, starting with the definition of an Analytical Target Profile (ATP). The ATP outlines the method's intended purpose and the requisite performance criteria, such as accuracy, precision, and sensitivity, necessary to adequately control the critical quality attributes (CQAs) of the compound. biobostonconsulting.comcasss.org

Following the establishment of the ATP, a critical step involves identifying potential analytical method parameters that could influence its performance through a structured risk assessment process. americanpharmaceuticalreview.compharmoutsourcing.comeuropa.eu Tools such as Ishikawa (fishbone) diagrams or Failure Mode and Effects Analysis (FMEA) can be employed to systematically evaluate variables in the analytical procedure. pharmoutsourcing.comsepscience.com For a reversed-phase high-performance liquid chromatography (RP-HPLC) method, which is commonly used for the analysis of quetiapine and its related substances, these parameters could include mobile phase composition, pH, column temperature, and flow rate. bepls.comijsart.com

Design of Experiments (DoE) is then utilized to systematically investigate the impact of these identified critical parameters and their interactions on the method's performance. biobostonconsulting.com This statistical tool allows for the efficient exploration of the method's operational space and the identification of a Method Operable Design Region (MODR). The MODR is a multidimensional space where the method is demonstrated to be robust and consistently meets the criteria set forth in the ATP. americanpharmaceuticalreview.com

The knowledge gained through these systematic studies culminates in the development of a comprehensive analytical procedure control strategy. biobostonconsulting.comeuropa.eu This strategy includes setting appropriate system suitability tests and defining operational ranges for critical parameters to ensure the ongoing performance of the method during routine use. The application of QbD not only leads to a more robust and well-understood analytical method but also facilitates more efficient regulatory communication and lifecycle management, allowing for continual improvement. pharm-int.comamericanlaboratory.com

Detailed Research Findings in QbD for Related Compounds

While specific research on "this compound" is limited, studies on the closely related Quetiapine Fumarate provide valuable insights into the practical application of QbD in analytical method development. For instance, a QbD-based approach was successfully applied to develop and validate an RP-HPLC method for the estimation of Quetiapine Fumarate in bulk and pharmaceutical formulations. ijsart.com In another study, a Plackett-Burman design was used for screening, followed by a Box-Behnken design for optimization of an RP-HPLC method for quetiapine and its impurities, demonstrating the utility of DoE in achieving desired chromatographic resolution. bepls.com

These studies typically identify critical method parameters and establish a design space. The table below illustrates a hypothetical risk assessment and resulting experimental design for an RP-HPLC method for a quetiapine-related compound.

Table 1: Illustrative Risk Assessment and Experimental Design Parameters for a QbD-based HPLC Method

| Parameter | Potential Risk to Method Performance | Control Strategy |

|---|---|---|

| Mobile Phase pH | Affects peak shape, retention time, and resolution of ionizable compounds. | Investigated using a DoE to find the optimal pH that provides robust separation. |

| Organic Modifier Concentration | Influences retention time and selectivity. | Optimized through DoE to achieve desired resolution and run time. |

| Column Temperature | Can impact peak shape, retention, and selectivity. | Studied as a factor in the DoE to ensure robustness against minor temperature fluctuations. |

The data from the experimental design is then used to create response surface models that predict method performance based on the settings of the critical parameters. This allows for the establishment of a design space where the method is known to be reliable.

Table 2: Hypothetical Design of Experiments (DoE) for HPLC Method Optimization

| Run | Mobile Phase pH | Organic Content (%) | Temperature (°C) | Observed Resolution |

|---|---|---|---|---|

| 1 | 2.8 | 35 | 30 | 1.8 |

| 2 | 3.2 | 35 | 30 | 2.1 |

| 3 | 2.8 | 45 | 30 | 2.5 |

| 4 | 3.2 | 45 | 30 | 2.8 |

| 5 | 2.8 | 35 | 40 | 1.9 |

| 6 | 3.2 | 35 | 40 | 2.2 |

| 7 | 2.8 | 45 | 40 | 2.6 |

| 8 | 3.2 | 45 | 40 | 2.9 |

| 9 | 3.0 | 40 | 35 | 2.7 |

| 10 | 3.0 | 40 | 35 | 2.7 |

By applying the principles of Quality by Design, the development of analytical methods for this compound can be approached in a systematic, risk-based manner, leading to robust and reliable methods that are well-understood and fit for their intended purpose throughout their lifecycle.

Preclinical Pharmacological Investigations of Ethyl Quetiapine Fumarate Salt

In Vitro Neurotransmitter Receptor Binding and Functional Affinity Studies of Quetiapine (B1663577)

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) Agonism/Antagonism

Quetiapine demonstrates a complex interaction with serotonin receptors. It acts as a partial agonist at 5-HT1A receptors, a mechanism that is thought to contribute to its antidepressant effects. psychopharmacologyinstitute.comnih.gov The fumarate (B1241708) salt of quetiapine is known to antagonize serotonin activity mediated by both 5-HT1A and 5-HT2 receptors. nih.govchemmethod.com Quetiapine exhibits a high affinity for the 5-HT2A receptor, which is a key characteristic of many second-generation antipsychotics. psychopharmacologyinstitute.compsychiatryonline.org This high ratio of 5-HT2A to D2 receptor occupancy is believed to be predictive of an atypical antipsychotic profile. psychiatryonline.org

Dopamine (B1211576) Receptor (D1, D2) Occupancy and Activity

Quetiapine has a lower binding affinity for dopamine D1 and D2 receptors compared to its affinity for 5-HT2A receptors. nih.govchemmethod.comresearchgate.net Its therapeutic action in schizophrenia is partly attributed to its antagonist activity at the dopamine D2 receptor. nih.gov Positron Emission Tomography (PET) studies have shown that quetiapine occupies a relatively low percentage of D2 receptors at therapeutic doses, typically around 30%. psychopharmacologyinstitute.comsnmjournals.org This has led to the "kiss and run" hypothesis, suggesting that quetiapine rapidly dissociates from D2 receptors. psychopharmacologyinstitute.com Peak D2 receptor occupancy is higher with the immediate-release (IR) formulation compared to the extended-release (XR) formulation. semanticscholar.orgresearchgate.net

Adrenergic Receptor (α1, α2) Interactions

Quetiapine and its fumarate salt also bind to alpha-1 and alpha-2 adrenergic receptors. nih.govchemmethod.com Antagonism at the alpha-1 adrenergic receptor is associated with potential side effects like orthostatic hypotension. psychopharmacologyinstitute.com

Histamine (B1213489) H1 Receptor Binding

Quetiapine is a potent antagonist of the histamine H1 receptor. psychopharmacologyinstitute.comresearchgate.netnih.gov This high-affinity binding is linked to its sedative effects and potential for weight gain. psychopharmacologyinstitute.comresearchgate.net PET studies have confirmed high H1 receptor occupancy in the human brain even at low clinical doses of quetiapine. nih.govelsevierpure.com

Norepinephrine (B1679862) Transporter (NET) Modulation

While quetiapine itself has negligible affinity for the norepinephrine transporter (NET), its major active metabolite, N-desalkylquetiapine (norquetiapine), is a potent inhibitor of NET. nih.govnih.govnih.govresearchgate.net This inhibition of norepinephrine reuptake is thought to be a key mechanism behind the antidepressant efficacy of quetiapine, particularly in the treatment of bipolar depression and major depressive disorder. nih.govnih.govdrugbank.com

Cholinergic Muscarinic Receptor (M1) Interactions

Quetiapine's interaction with muscarinic receptors is generally low. However, its metabolite, N-desalkylquetiapine, shows moderate to high affinity for several muscarinic receptor subtypes, including M1. researchgate.netnih.gov Antagonism at M1 receptors can lead to anticholinergic side effects. drugbank.com

Elucidation of Cellular and Molecular Mechanisms of Action

Receptor Signaling Pathway Characterization

No specific data is publicly available regarding the receptor binding affinity and functional activity of Ethyl Quetiapine Fumarate Salt at various neurotransmitter receptors, such as dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. In contrast, the parent compound, quetiapine, is well-characterized as a multi-receptor antagonist with varying affinities for these targets, which is central to its therapeutic effects. The active metabolite, norquetiapine (B1247305), also possesses a distinct and potent receptor binding profile. However, similar detailed characterization for Ethyl Quetiapine has not been published.

Neurotransmitter Release and Reuptake Dynamics

Information on the effects of this compound on neurotransmitter release and reuptake is not available. Studies on quetiapine and norquetiapine have explored their influence on neurotransmitter systems, with norquetiapine notably acting as a potent norepinephrine reuptake inhibitor. The potential for Ethyl Quetiapine to modulate these systems remains uninvestigated in published literature.

Enzyme Activity Profiling and Inhibition Kinetics

There is no available data on the inhibitory effects of this compound on key metabolic enzymes, such as the cytochrome P450 (CYP) family. The metabolism of quetiapine is well-documented to be primarily mediated by CYP3A4, and the potential for drug-drug interactions via inhibition or induction of these enzymes is a critical aspect of its clinical pharmacology. The enzymatic profile of Ethyl Quetiapine has not been similarly characterized.

Comparative Pharmacological Profiling with Structurally Related Compounds

Preclinical Pharmacokinetic and Biopharmaceutical Data for this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific and biomedical databases, it has been determined that there is a lack of publicly available preclinical data specifically focused on the pharmacokinetic and biopharmaceutical properties of "this compound." This compound is identified in the literature primarily as an impurity related to the synthesis of the active pharmaceutical ingredient Quetiapine Fumarate.

The available body of scientific research extensively details the preclinical and clinical pharmacokinetics of Quetiapine Fumarate. However, dedicated studies examining the absorption, distribution, metabolism, and excretion (ADME) of the specific ethyl derivative, this compound, in animal models are not present in the reviewed literature.

Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline requested, which includes:

Preclinical Pharmacokinetic and Biopharmaceutical Studies of Ethyl Quetiapine Fumarate Salt in Animal Models

Metabolic Fate and Pathway Elucidation in Preclinical Species

Without dedicated research on Ethyl Quetiapine (B1663577) Fumarate (B1241708) Salt, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. The strict focus of the request on this specific compound, to the exclusion of the parent compound Quetiapine Fumarate, cannot be fulfilled based on current scientific publications.

Identification of Key Metabolizing Enzymes

The biotransformation of quetiapine is extensive and primarily occurs in the liver. In vitro studies using animal and human liver microsomes have been crucial in identifying the specific enzymes responsible for its metabolism.

Other CYP isoforms play a lesser role. CYP2D6 has been identified as having some activity towards quetiapine, but its contribution is considered minor compared to CYP3A4 nih.govnih.gov. A minor metabolic pathway involving CYP3A5 has also been noted nih.gov.

In addition to the Phase I metabolism by CYP enzymes, Phase II conjugation reactions are also involved. Specifically, uridine (B1682114) 5′-diphospho-glucuronosyltransferases (UGTs) contribute to the biotransformation of quetiapine nih.gov.

| Enzyme Family | Specific Isoform | Role in Quetiapine Metabolism | Key Findings from Preclinical Studies |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Major | Accounts for the vast majority (~89%) of metabolic clearance nih.gov. Responsible for forming key metabolites like N-desalkylquetiapine and quetiapine sulfoxide (B87167) nih.gov. |

| CYP2D6 | Minor | Contributes to the formation of 7-hydroxyquetiapine nih.gov. Inhibition of this enzyme does not produce clinically significant effects on clearance nih.gov. | |

| CYP3A5 | Minor | Contributes to a lesser extent in overall metabolism nih.gov. | |

| Uridine 5′-diphospho-glucuronosyltransferases (UGTs) | Not specified | Phase II Conjugation | Involved in the extensive biotransformation process of quetiapine nih.gov. |

Structural Characterization of Major Metabolites

Preclinical studies in animal models have identified several metabolites of quetiapine, resulting from various oxidative reactions including sulfoxidation, N-dealkylation, and hydroxylation. In total, at least eleven metabolites have been identified through hepatic oxidation psychiatrist.com. Some of these are pharmacologically active, while others are inactive.

Active Metabolites:

7-hydroxyquetiapine: This active metabolite is formed through hydroxylation, a reaction catalyzed by CYP2D6 nih.gov. While pharmacologically active, it circulates at much lower concentrations than quetiapine.

Inactive Metabolites:

Quetiapine Sulfoxide: This is a major, but pharmacologically inactive, metabolite formed through sulfoxidation by CYP3A4 nih.gov.

N-desalkylquetiapine Sulfoxide: Another inactive metabolite resulting from the further metabolism of norquetiapine (B1247305) nih.gov.

Ethyl-Related Impurities: During the synthesis and analysis of quetiapine fumarate, ethyl-containing analogues have been characterized as impurities. While not primary metabolites, their structural characterization is relevant. These include 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][1,4]thiazepine, also known as N-Ethyl Quetiapine.

| Metabolite/Related Compound | Metabolic Pathway | Activity | Generating Enzyme(s) |

|---|---|---|---|

| N-desalkylquetiapine (Norquetiapine) | N-dealkylation | Active | CYP3A4 nih.gov |

| 7-hydroxyquetiapine | Hydroxylation | Active | CYP2D6 nih.gov |

| Quetiapine Sulfoxide | Sulfoxidation | Inactive | CYP3A4 nih.gov |

| N-desalkylquetiapine Sulfoxide | Sulfoxidation | Inactive | CYP3A4 nih.gov |

| N-Ethyl Quetiapine | Process Impurity | Not Applicable | Not Applicable |

In Vitro Metabolic Stability and Metabolite Formation Kinetics

In vitro metabolic stability assays are fundamental in preclinical research to predict the in vivo hepatic clearance of a compound. These assays typically utilize liver subcellular fractions (microsomes) or intact hepatocytes from various animal species and humans nuvisan.comspringernature.com.

For quetiapine, studies with human liver microsomes have shown that it exhibits linear metabolism kinetics under therapeutic conditions nih.gov. A Michaelis-Menten constant (Km) value of 18 µM was determined using the substrate depletion approach, indicating a relatively low affinity for the metabolizing enzymes, which is consistent with linear pharmacokinetics nih.gov.

Metabolite formation kinetics have been investigated using metabolically competent cell models, such as HepaRG cells. In one such study, approximately 50% of the initial quetiapine concentration was metabolized within 6 hours of incubation nih.gov. The formation of specific metabolites can be traced over time and confirmed by using specific enzyme inhibitors. For example, the use of ketoconazole (B1673606) (a potent CYP3A4 inhibitor) results in a strong inhibition of quetiapine metabolism, confirming the primary role of CYP3A4 in its clearance nih.gov. In contrast, the use of quinidine (B1679956) (a CYP2D6 inhibitor) shows only weak inhibition, reinforcing the minor role of this pathway nih.gov.

Excretion Patterns and Elimination Pathways in Animal Models

The primary route of elimination for quetiapine and its metabolites is through extensive hepatic metabolism psychiatrist.com. Very little of the administered dose is excreted as the unchanged parent drug.

Radiolabeled mass-balance studies, which are standard in preclinical animal testing, have been used to determine the excretion routes nih.govnih.gov. Following the administration of radiolabeled [14C]quetiapine in animal models, the majority of the radioactivity is recovered in the urine, with a smaller portion found in the feces.

Urinary Excretion: Approximately 73% of the administered dose's radioactivity is excreted via the kidneys into the urine psychiatrist.com.

Fecal Excretion: Approximately 21% of the radioactivity is eliminated through biliary excretion into the feces psychiatrist.com.

Collectively, these routes account for about 94% of the drug's elimination. Less than 1% of the dose is excreted as unchanged quetiapine, highlighting the high degree of metabolic clearance this compound undergoes before elimination psychiatrist.com.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Preclinical Systems

PK/PD modeling is a critical tool in preclinical development to understand the relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics) mdpi.com. For antipsychotics like quetiapine, preclinical models often involve correlating drug concentrations in plasma and brain tissue with effects on neurotransmitter systems or receptor occupancy nih.gov.

A semimechanistic PK/PD model has been developed in rats to describe the relationship between free (unbound) quetiapine concentrations in the brain and the resulting changes in dopamine (B1211576) levels in the medial prefrontal cortex nih.govnih.gov. This type of modeling allows for a quantitative understanding of the dose-concentration-effect relationship.

These models often consist of:

A pharmacokinetic (PK) component that describes the absorption, distribution, metabolism, and elimination of the drug. For quetiapine, a one-compartmental model with first-order absorption and elimination has been used to describe its PK profile.

A pharmacodynamic (PD) component that links the drug concentration at the site of action (e.g., the brain) to a biological effect. For quetiapine, this has been modeled by describing the synthesis, release, and elimination of dopamine from a pool compartment, with quetiapine influencing the release or reuptake processes nih.gov.

Such models are invaluable for simulating different dosing regimens and predicting the resulting pharmacological effects, thereby guiding the design of efficacy and safety studies.

Correlating Plasma and Tissue Concentrations with Pharmacological Response Markers

A key goal of preclinical PK/PD analysis is to establish a clear link between drug concentrations and a specific, measurable pharmacological effect. For quetiapine, a primary pharmacological response marker is its interaction with dopamine D2 receptors and the subsequent modulation of dopamine neurotransmission nih.govnih.govresearchgate.net.

Preclinical studies in rodent models have successfully correlated quetiapine concentrations in the brain with pharmacodynamic outcomes. Using techniques like intracerebral microdialysis in rats, researchers have shown that the administration of quetiapine leads to a transient increase in extracellular dopamine levels in the medial prefrontal cortex nih.gov. The magnitude and time course of this dopamine increase are directly related to the concentration of unbound quetiapine in the brain tissue nih.gov.

Furthermore, in vivo receptor occupancy studies in animal models have been used to translate drug concentration into a direct measure of target engagement. Studies have shown that the active metabolite, norquetiapine, achieves significant occupancy at the norepinephrine (B1679862) transporter (NET) in the brain at behaviorally effective doses in rats researchgate.netnih.govnih.gov. This demonstrates a clear link between the concentration of the active metabolite in the target tissue and a key pharmacological action believed to contribute to its antidepressant-like effects nih.gov. This correlation between tissue concentration and target engagement is essential for validating the mechanism of action and predicting therapeutic dose ranges.

Advanced Drug Delivery System Research for Ethyl Quetiapine Fumarate Salt Preclinical Focus

Design and Development of Novel Drug Delivery Platforms

The development of new delivery systems for Quetiapine (B1663577) Fumarate (B1241708) is a key area of preclinical research. Strategies involve encapsulating the drug in various carriers to modify its release profile and enhance its therapeutic efficacy.

Nanoparticle-Based Formulations (e.g., Solid Lipid Nanoparticles, Lipid Core Nanocapsules)

Nanoparticle-based systems are being investigated to improve the oral bioavailability of Quetiapine Fumarate by leveraging pathways such as intestinal lymphatic transport, which can bypass the liver's first-pass metabolism nih.govresearchgate.net.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are colloidal carriers made from solid lipids, while NLCs are a modified generation that incorporates liquid lipids, creating an imperfect crystal structure that can accommodate more of the drug.

Formulation and Characterization: Preclinical work has focused on developing stable Quetiapine Fumarate SLNs and NLCs using methods like hot homogenization followed by ultrasonication nih.govnih.govnih.gov. Various solid lipids (e.g., Precirol ATO5, Dynasan 118, glyceryl tristearate) and liquid lipids (e.g., Oleic acid) have been utilized nih.govnih.gov. The choice of lipids, surfactants (e.g., Poloxamer 188), and stabilizers (e.g., Phospholipon 90G) is critical in determining the final characteristics of the nanoparticles nih.govnih.gov. Studies have successfully produced nanoparticles with a mean particle size in the range of 140–250 nm and high entrapment efficiency, often exceeding 75% nih.govnih.govnih.gov.

Key Findings: Research indicates that formulating Quetiapine Fumarate into SLNs and NLCs can significantly enhance its bioavailability. One rat study demonstrated a 3.71-fold increase in relative bioavailability for an SLN formulation compared to a standard drug suspension nih.govnih.gov. Another study using an NLC formulation showed a 3.93-fold enhancement, confirming that a significant portion of the drug is absorbed through the lymphatic system nih.gov.

Lipid Core Nanocapsules (LNCs): LNCs represent another promising nanocarrier platform. Research has shown that Quetiapine-loaded LNCs were effective in preclinical models, suggesting that this delivery system is a promising strategy for improving the therapeutic effects of the drug nih.gov.

| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|---|

| SLN | Lipid: Dynasan 118; Surfactant: Poloxamer | 200–250 | 80–92 | 3.71-fold increase in relative bioavailability compared to drug suspension. | nih.govnih.gov |

| NLC | Solid Lipid: Precirol ATO5; Liquid Lipid: Oleic acid; Surfactant: Poloxamer 188 | 140.2 | 77.21 | 3.93-fold bioavailability enhancement; confirmed lymphatic absorption. | nih.gov |

| SLN | Lipid: Precirol ATO5; Stabilizer: Phospholipon 90G | 159.8 | 76.53 | Optimized formulation using Quality by Design approach. | nih.gov |

| Lipid Core Nanocapsules | Not specified | Not specified | Not specified | Successfully restored prepulse inhibition deficits in a neurodevelopmental model. | nih.gov |

Controlled and Extended Release Matrices (e.g., hydrogels, polymer-based systems)

To overcome the short elimination half-life of Quetiapine Fumarate and improve patient compliance, researchers have focused on developing extended-release (ER) formulations. These are typically designed as matrix systems where the drug is embedded within a polymer that controls its release over a prolonged period rjpdft.comnih.gov.

Polymer-Based Systems: A variety of hydrophilic and hydrophobic polymers have been used to create ER matrix tablets. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) of different viscosity grades, xanthan gum, and Carbopol are commonly used rjpdft.comnih.govgoogle.com. These polymers form a gel layer upon contact with aqueous fluids, which controls drug diffusion and release google.com. For instance, studies have shown that combining different grades of HPMC (e.g., K100 and K15) with Ethyl cellulose (B213188) can effectively sustain drug release for a full day rjpdft.com. Other research has explored polymers like Eudragit RS 100 and RL100 to formulate extended-release microspheres using a solvent evaporation method, achieving sustained release for up to 24 hours ijpsr.com. Carboxymethyl Ethyl Cellulose (CMEC) has also been investigated as a non-gelling, hydrophobic release-controlling polymer google.com.

Hydrogels: pH-sensitive controlled-release hydrogels have been developed through the graft polymerization of materials like gelatin and HPMC nih.gov. These systems exhibit swelling behavior that is dependent on the pH of the surrounding medium, allowing for controlled drug release. In one study, as the quantity of gelatin in the hydrogel increased, the amount of drug release also increased nih.gov. Such formulations are designed to release the drug in a controlled manner following zero-order kinetics, which helps in reducing dosing frequency nih.gov.

| Polymer(s) | Formulation Type | Key Research Finding | Reference |

|---|---|---|---|

| HPMC K100, HPMC K15, Ethyl cellulose | Matrix Tablet | Combination effectively created an extended-release profile over 24 hours. | rjpdft.com |

| Gelatin, HPMC | Hydrogel | Developed a pH-sensitive hydrogel for controlled release following zero-order kinetics. | nih.gov |

| Eudragit RS 100, Eudragit RL100 | Microspheres | Formulated microspheres that provided sustained drug release for up to 24 hours. | ijpsr.com |

| Xanthan gum, Carbopol 974P | Matrix Tablet | Used to develop an optimized formulation with a release profile similar to a reference product. | nih.gov |

| Carboxymethyl Ethyl Cellulose (CMEC) | Matrix Tablet | Investigated as a hydrophobic, non-gelling polymer to control drug release for up to 20 hours. | google.com |

Mucosal Drug Delivery Systems (e.g., buccoadhesive, intranasal nanoemulsions)

Mucosal delivery systems offer an alternative administration route that avoids the gastrointestinal tract and first-pass metabolism, potentially increasing bioavailability rjptonline.orgscielo.br.

Buccoadhesive Systems: Buccoadhesive tablets are designed to adhere to the buccal mucosa (the lining of the cheek) and release the drug slowly for absorption directly into the bloodstream rjptonline.org. Preclinical studies have formulated such tablets using a blend of mucoadhesive polymers, including HPMC K4M, HPMC K15M, and Carbopol 934P rjptonline.orgresearchgate.netplu.mx. These formulations have demonstrated promising bioadhesive strength and the ability to control drug release over an extended period rjptonline.org. One optimized formulation showed 92% in vitro release over 8 hours and 67% permeation through a porcine buccal mucosa model, indicating the potential for enhanced bioavailability plu.mxsemanticscholar.org.

Intranasal Nanoemulsions: The intranasal route is being explored for direct nose-to-brain drug delivery, which is particularly relevant for antipsychotic drugs ijpsonline.comnih.gov. Quetiapine Fumarate has been formulated into nanoemulsions for intranasal administration. These are oil-in-water emulsions with a very small droplet size, typically prepared using oils like Capmul MCM or isopropyl myristate, and surfactants such as Tween 20 or Tween 80 ijpsonline.comnih.govresearchgate.net. In vivo studies in rats have shown that intranasally administered nanoemulsions result in significantly higher drug concentrations in the brain compared to oral administration ijpsonline.comnih.gov. One study found that an optimized nanoemulsion formulation increased drug release more than twofold compared to the pure drug nih.gov. Furthermore, mucoadhesive nanoemulsions have been developed to increase the residence time in the nasal cavity, further enhancing brain uptake researchgate.net.

In Vitro Drug Release and Dissolution Kinetic Studies

In vitro studies are essential for characterizing the performance of new Quetiapine Fumarate formulations and predicting their in vivo behavior.

Influence of Biorelevant Media and pH on Release Profiles

Quetiapine Fumarate is a weakly basic drug with pH-dependent solubility; it is more soluble in acidic conditions (like the stomach) and less soluble at higher pH levels (like the intestine) nih.govglobalresearchonline.net. This property significantly influences its release from extended-release dosage forms.

Effect of pH: Dissolution studies consistently show that the release of Quetiapine Fumarate from matrix tablets is faster in acidic media (e.g., 0.1 N HCl, pH 1.2) than in media with a higher pH (e.g., phosphate (B84403) buffer, pH 6.8) nih.govnih.gov. For example, in one study, the dissolution rate from 50 mg ER tablets was about 12.3% per hour at pH 1.0, but slowed to 5.7% per hour at pH 6.8 nih.gov. This difference is a critical consideration in designing a formulation that provides consistent drug release throughout the entire gastrointestinal tract globalresearchonline.net.

Biorelevant Media: To better simulate in vivo conditions, researchers use biorelevant media such as Fed State Simulated Intestinal Fluid (FeSSIF), which contains bile salts and phospholipids (B1166683) that mimic the intestinal environment after a meal xisdxjxsu.asiamedipol.edu.tr. Studies have shown that the solubility and release of Quetiapine Fumarate are also influenced by the buffer capacity and ionic strength of the dissolution media, not just the pH nih.govresearchgate.net. Understanding these effects is crucial for developing formulations with more predictable in vivo performance nih.govresearchgate.net.

| Formulation | Dissolution Medium | Key Observation | Reference |

|---|---|---|---|

| 50 mg ER Tablet | 0.1 N HCl (pH 1.0) | Release rate of ~12.3% per hour; complete release in 8 hours. | nih.gov |

| 50 mg ER Tablet | Phosphate Buffer (pH 6.8) | Release rate of ~5.7% per hour; complete release after ~18 hours. | nih.gov |

| 400 mg ER Tablet | 0.1 N HCl (pH 1.0) | Release rate of ~12.1% per hour; complete release in 8 hours. | nih.gov |

| 400 mg ER Tablet | Phosphate Buffer (pH 6.8) | Release rate of ~3.4% per hour; release was not complete within 24 hours. | nih.gov |

Assessment of Release Robustness under Simulated Gastrointestinal Stress Conditions

Extended-release formulations must be robust enough to withstand the mechanical stresses of the gastrointestinal tract, such as pressures from digestion and peristalsis, to avoid premature and excessive drug release, an event known as "dose dumping" nih.govnih.gov.

Mechanical Stress Testing: Specialized equipment, such as the biorelevant dissolution stress test apparatus, has been used to assess the robustness of Quetiapine Fumarate ER tablets nih.govnih.gov. This apparatus simulates the mechanical stresses (pressure and agitation) that a tablet would experience during gastric emptying and passage through the ileocecal valve nih.govresearchgate.net.

Findings on Formulation Integrity: Studies using this equipment have revealed that mechanical stresses of biorelevant intensity can provoke accelerated drug release nih.govnih.gov. For example, one investigation found that while the tablets were relatively robust during the first hour (simulating gastric residence), they were susceptible to stress after 5 hours (simulating ileocecal passage) nih.gov. This later stress event caused a burst release of 20-40% of the total drug load, indicating that the tablet's structural integrity had weakened over time due to hydration and swelling of the polymer matrix nih.gov. These findings highlight the importance of testing formulations under simulated stress conditions to ensure they can reliably control drug release in vivo nih.govresearchgate.net.

Formulation Stability and Compatibility Investigations

The stability and compatibility of Quetiapine Fumarate are critical preclinical hurdles for the development of novel drug delivery systems. Investigations focus on ensuring the active pharmaceutical ingredient (API) remains intact and effective from manufacturing through storage to administration.

Forced Degradation and Stability-Indicating Methods: Forced degradation studies are essential to understand the inherent stability of Quetiapine Fumarate. The compound shows degradation under certain stress conditions. For instance, studies on compounded oral suspensions of Quetiapine Fumarate revealed significant degradation in acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) environments over 24 to 48 hours nih.gov. Such studies are fundamental for developing stability-indicating analytical methods, like High-Performance Liquid Chromatography (HPLC), which can separate the intact drug from its degradation products nih.gov.

Excipient Compatibility: The compatibility of Quetiapine Fumarate with various excipients, particularly those used in sustained-release formulations, has been thoroughly investigated. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) are employed to detect interactions between the drug and excipients.

Studies have shown Quetiapine Fumarate to be compatible with a range of common excipients. For example, no significant interactions were observed with HPMC K100M, sodium alginate, and xanthan gum researchgate.net. However, DSC thermal analysis indicated potential post-melting interactions with waxy excipients like carnauba wax and hydrogenated castor oil, likely due to the drug dissolving in the melted excipient researchgate.net. Despite these thermal findings, physical mixtures stored under accelerated stability conditions (e.g., 30°C / 65% RH) did not show significant drug degradation, confirming compatibility for solid dosage form development researchgate.netsemanticscholar.org.

Below is a table summarizing compatibility findings for Quetiapine Fumarate with various excipients.

| Excipient | Analytical Method | Finding | Reference |

| HPMC K100M | DSC, FT-IR | Compatible | researchgate.net |

| Sodium Alginate | DSC, FT-IR | Compatible | researchgate.net |

| Xanthan Gum | DSC, FT-IR | Compatible | researchgate.net |

| Eudragit RSPO | DSC | Potential interaction post-melting | researchgate.net |

| Hydrogenated Castor Oil | DSC | Potential interaction post-melting | researchgate.net |

| Carnauba Wax | DSC | Potential interaction post-melting | researchgate.net |

| Ethyl Cellulose | FT-IR | Compatible | rjpdft.com |

| Magnesium Stearate | DSC | Potential solid-state interaction | semanticscholar.org |

In Vitro/In Vivo Correlation Studies of Novel Formulations in Animal Models

Establishing an In Vitro/In Vivo Correlation (IVIVC) is a primary goal in the development of advanced drug delivery systems. A successful IVIVC allows in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies, streamlining development and ensuring product quality.

Preclinical Models for IVIVC: Preclinical IVIVC studies for Quetiapine Fumarate formulations are often conducted in rodent models, such as rats, to understand the pharmacokinetic profiles of novel delivery systems nih.govresearchgate.net. These studies involve administering the formulation to the animal model and collecting plasma or brain tissue samples over time to determine key parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).

For instance, a study evaluating Quetiapine-loaded lipid core nanocapsules in rats used a semi-mechanistic model to describe the drug's disposition in both plasma and the brain nih.gov. This research highlighted how nanoencapsulation could alter brain exposure to the drug compared to a standard solution nih.gov. Another study on a novel combinational formulation of Apomorphine and Quetiapine for Parkinson's disease used a rat model to evaluate pharmacokinetics and efficacy, demonstrating the importance of in vivo testing to confirm the therapeutic potential observed in vitro pharmacophorejournal.com.

Correlating Release with Absorption: The core of an IVIVC is to establish a linear, rank-order, or other meaningful relationship between the in vitro drug release rate and the in vivo drug absorption rate. For extended-release Quetiapine Fumarate formulations, a Level A IVIVC—the highest level of correlation—has been successfully developed. This type of model aims for a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile nih.gov.

The development process involves:

Obtaining in vitro dissolution profiles for different formulations (e.g., fast, medium, slow-releasing) under various pH conditions that simulate the gastrointestinal tract.

Conducting pharmacokinetic studies in animal models (or humans) with the same formulations to determine the in vivo absorption rate.

Plotting the percentage of drug absorbed in vivo against the percentage of drug dissolved in vitro to establish a linear correlation.